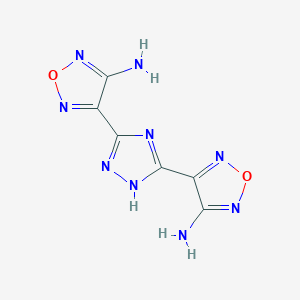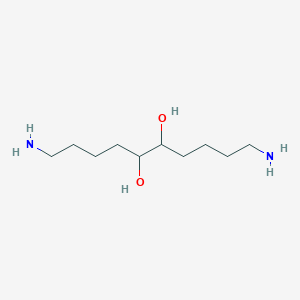
1,10-Diaminodecane-5,6-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,10-Diaminodecane-5,6-diol is an organic compound with the molecular formula C10H24N2O2 It is a diamine-diol, meaning it contains both amine and hydroxyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,10-Diaminodecane-5,6-diol can be synthesized through several methods. One common approach involves the reduction of dicarbonyl compounds to diols. For instance, the reduction of 1,10-decanedione using reducing agents like sodium borohydride or lithium aluminum hydride can yield 1,10-decanediol, which can then be aminated to form this compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic hydrogenation of decanedione followed by amination. The reaction conditions typically include elevated temperatures and pressures to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: 1,10-Diaminodecane-5,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amine groups can be reduced to form primary amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Formation of decanedione derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of ethers or esters depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
1,10-Diaminodecane-5,6-diol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of polymers and other complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions due to its bifunctional nature.
Wirkmechanismus
The mechanism of action of 1,10-diaminodecane-5,6-diol involves its interaction with various molecular targets. The amine groups can form hydrogen bonds with biological molecules, while the hydroxyl groups can participate in hydrogen bonding and other interactions. These properties make it useful in modifying the activity of enzymes and other proteins .
Vergleich Mit ähnlichen Verbindungen
1,10-Decanediamine: Lacks the hydroxyl groups, making it less versatile in chemical reactions.
1,10-Decanediol: Lacks the amine groups, limiting its applications in biological systems.
1,6-Hexanediamine: Shorter chain length, resulting in different physical and chemical properties.
Uniqueness: 1,10-Diaminodecane-5,6-diol is unique due to its combination of amine and hydroxyl functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This bifunctionality makes it a valuable compound in various fields of research and industry .
Eigenschaften
CAS-Nummer |
189013-07-8 |
|---|---|
Molekularformel |
C10H24N2O2 |
Molekulargewicht |
204.31 g/mol |
IUPAC-Name |
1,10-diaminodecane-5,6-diol |
InChI |
InChI=1S/C10H24N2O2/c11-7-3-1-5-9(13)10(14)6-2-4-8-12/h9-10,13-14H,1-8,11-12H2 |
InChI-Schlüssel |
CLGAPUZUEWJSGB-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCN)CC(C(CCCCN)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(dimethylamino)phenyl]-N-(2-hydroxyethyl)-2-oxoacetamide](/img/structure/B14262275.png)
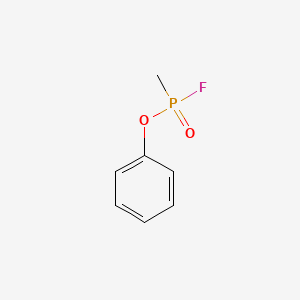
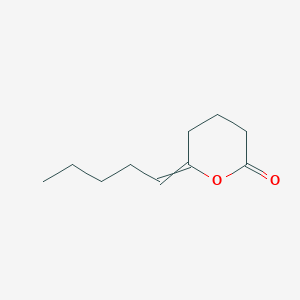
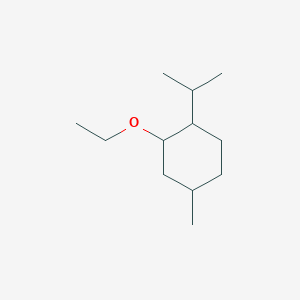
![2-[(3-Methoxyphenyl)methyl]-1-methylpiperidine-2-carbonitrile](/img/structure/B14262287.png)
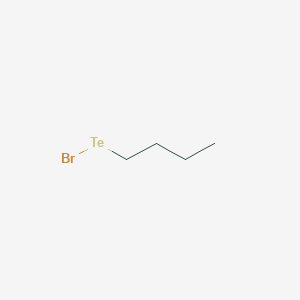
![3,3-Diphenyl-3H-pyrano[3,2-f]quinoline](/img/structure/B14262301.png)
![4-[(Butylsulfanyl)methyl]-1,3-dioxolane](/img/structure/B14262307.png)

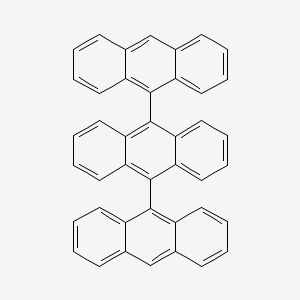
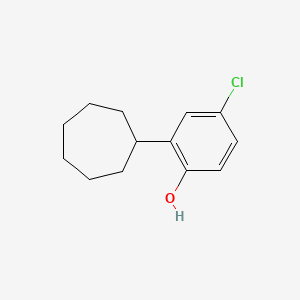
![2-{[3-(Pentadec-8-en-1-yl)phenoxy]methyl}oxirane](/img/structure/B14262344.png)
